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Compound of Interest

Compound Name: Fitc-ova (323-339)

Cat. No.: B12386194 Get Quote

These application notes provide a detailed, step-by-step guide for researchers, scientists, and

drug development professionals on performing an Enzyme-Linked Immunospot (ELISPOT)

assay to quantify T-cells responding to the immunodominant ovalbumin peptide, OVA (323-

339). While the query specifies "FITC-OVA," it is important to note that the standard ELISPOT

assay for this peptide typically measures cytokine secretion (e.g., IFN-γ) in response to the

unlabeled peptide. The use of a FITC label on the peptide is not a standard component of the

ELISPOT assay itself but may be relevant for other applications like flow cytometry or

microscopy to track antigen uptake. This protocol will focus on the widely established ELISPOT

method for detecting an IFN-γ response to the OVA (323-339) peptide.

The OVA (323-339) peptide (sequence: ISQAVHAAHAEINEAGR) is a major MHC class II-

restricted T-cell epitope of ovalbumin.[1][2] It is extensively used to stimulate and analyze

antigen-specific T-cell responses in various immunological assays, including ELISPOT.[1][3]

The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells

that secrete a particular protein, such as a cytokine.[4] This makes it a powerful tool for

monitoring immune responses in research and clinical settings.

T-Cell Activation by OVA (323-339) Peptide
The ELISPOT assay for OVA (323-339) is based on the principle of T-cell activation. Antigen-

presenting cells (APCs), such as dendritic cells or macrophages, present the OVA (323-339)

peptide on their MHC class II molecules to CD4+ T-helper cells. This interaction, along with co-
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stimulatory signals, leads to the activation of the T-cell and the secretion of cytokines like

Interferon-gamma (IFN-γ).
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T-Cell Activation by OVA (323-339) Peptide.

Experimental Workflow for IFN-γ ELISPOT Assay
The ELISPOT assay follows a systematic workflow, from coating the plate with a capture

antibody to the final analysis of the spots, where each spot represents a single cytokine-

secreting cell.
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IFN-γ ELISPOT Assay Experimental Workflow.
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Detailed Experimental Protocol
This protocol outlines the steps for performing an IFN-γ ELISPOT assay to measure T-cell

responses to the OVA (323-339) peptide.

Materials and Reagents
96-well PVDF membrane ELISPOT plates

Anti-IFN-γ capture antibody

Biotinylated anti-IFN-γ detection antibody

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

Enzyme substrate (e.g., AEC or BCIP/NBT)

OVA (323-339) peptide (ISQAVHAAHAEINEAGR)

Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and

L-glutamine)

Phosphate Buffered Saline (PBS)

Tween 20

Blocking solution (e.g., PBS with 1% BSA or serum)

Positive control mitogen (e.g., Phytohemagglutinin - PHA)

Sterile deionized water

35% or 70% Ethanol (for plate pre-wetting)

Protocol Steps
Day 1: Plate Coating
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Pre-wet the Plate: Add 15 µL of 35% or 70% ethanol to each well of the 96-well PVDF plate

and incubate for 1 minute at room temperature.

Wash: Aspirate the ethanol and wash the wells three times with 150 µL of sterile PBS.

Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended

concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

Prepare Cells: Thaw cryopreserved cells according to standard protocols or prepare a single-

cell suspension from fresh tissue (e.g., spleen). Ensure high cell viability.

Wash and Block: Aspirate the capture antibody solution and wash the wells twice with 150 µL

of sterile PBS. Block the membrane by adding 150 µL of blocking solution to each well and

incubate for at least 2 hours at 37°C.

Prepare Stimulants:

OVA (323-339) Peptide: Dilute the peptide in complete culture medium to the desired final

concentration (typically 1-10 µg/mL).

Positive Control: Prepare a working solution of PHA in complete culture medium.

Negative Control: Use complete culture medium alone.

Plate Cells: Aspirate the blocking solution. Add 50 µL of the cell suspension and 50 µL of the

diluted peptide or control solution to the appropriate wells. A typical cell concentration is 2-3 x

10^5 cells per well.

Incubate: Place the plate in a humidified incubator at 37°C with 5% CO2 for 18-24 hours. It is

crucial not to disturb the plate during this incubation to avoid the formation of indistinct spots.

Day 3: Detection and Development

Cell Removal: Aspirate the cell suspension from the wells.
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Wash: Wash the plate six times with PBS containing 0.01-0.05% Tween 20 (PBS-T).

Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in blocking

solution. Add 50-100 µL to each well and incubate for 2 hours at room temperature.

Wash: Wash the plate three times with PBS-T.

Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in blocking solution. Add

50-100 µL to each well and incubate for 45-60 minutes at room temperature.

Wash: Wash the plate three times with PBS-T, followed by three washes with PBS to remove

any residual Tween 20.

Add Substrate: Add 100 µL of the enzyme substrate to each well and monitor spot

development. This can take 5-20 minutes. Stop the reaction when spots are clearly visible

but before the background starts to color.

Stop Reaction: Stop the color development by washing the plate thoroughly with deionized

water.

Dry and Read: Remove the underdrain of the plate and allow the membrane to dry

completely in the dark. Once dry, the spots can be counted using an automated ELISPOT

reader.

Data Presentation
The primary data from an ELISPOT assay is the number of spots per well, which corresponds

to the frequency of antigen-specific cytokine-secreting cells. The results are typically presented

as the number of Spot Forming Units (SFU) per million cells.
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Treatmen
t Group

Replicate
Cells per
Well

OVA (323-
339)
(µg/mL)

Raw Spot
Count

SFU per
10^6
Cells

Mean
SFU ± SD

Unstimulat

ed
1 200,000 0 5 25 22.5 ± 3.5

2 200,000 0 4 20

OVA (323-

339)
1 200,000 10 150 750

737.5 ±

17.7

2 200,000 10 145 725

Positive

Control

(PHA)

1 200,000 - >500 >2500 >2500

2 200,000 - >500 >2500

SFU per 10^6 Cells = (Raw Spot Count / Cells per Well) * 1,000,000

Troubleshooting
Common issues encountered during ELISPOT assays and their potential solutions are

summarized below.
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Problem Potential Cause(s) Recommended Solution(s)

High Background

- Inadequate washing- Too

many cells per well- Over-

development with substrate

- Increase the number and

vigor of wash steps.- Optimize

the cell number per well.-

Reduce the substrate

incubation time.

No or Few Spots

- Low frequency of responding

cells- Inactive peptide or

mitogen- Insufficient cell

incubation time

- Increase the number of cells

per well.- Use a fresh,

validated batch of stimulant.-

Increase the cell incubation

period (up to 48 hours for

some cytokines).

Confluent or Merged Spots

- Too many responding cells-

Over-stimulation of cells-

Prolonged cell incubation

- Reduce the number of cells

plated per well.- Decrease the

concentration of the stimulant.-

Reduce the cell incubation

time.

Poorly Defined or "Fuzzy"

Spots

- Improper plate pre-wetting

with ethanol- Plate movement

during incubation

- Ensure the membrane is

adequately pre-wetted.-

Handle plates carefully and

avoid disturbing them in the

incubator.

By following this detailed protocol and considering the potential troubleshooting steps,

researchers can effectively utilize the FITC-OVA (323-339) ELISPOT assay to obtain reliable

and reproducible data on antigen-specific T-cell responses. This powerful technique is

invaluable for advancing our understanding of immunology and for the development of novel

vaccines and immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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